Enhanced Polarity and Hydrogen‑Bonding Capacity vs. Aromatic Nitroimidazoles
The introduction of two nitro groups onto the saturated 4,5-dihydroimidazole core substantially increases the topological polar surface area (tPSA) compared to the parent 2‑aminoimidazoline and alters the lipophilicity relative to aromatic nitroimidazoles. The computed tPSA for 4,5-dinitro-4,5-dihydro-1H-imidazol-2-amine is 119 Ų , whereas the unsubstituted 4,5-dihydro-1H-imidazol-2-amine exhibits a tPSA of approximately 42 Ų [1]. The predicted LogP value of −0.64 places the compound in a more hydrophilic space than 4,5-dinitroimidazole (aromatic; LogP ≈ 1.27) [2]. This shift in polarity and hydrogen‑bonding profile directly impacts aqueous solubility, membrane permeability, and the potential for specific target engagement in biological assays [3].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | tPSA = 119 Ų; LogP = −0.64 |
| Comparator Or Baseline | Parent 4,5-dihydro-1H-imidazol-2-amine (tPSA ≈ 42 Ų, LogP ≈ 0.1–0.5); 4,5-Dinitroimidazole (LogP ≈ 1.27) |
| Quantified Difference | tPSA increase of +77 Ų vs. parent amine; LogP decrease of >1.9 log units vs. aromatic dinitroimidazole |
| Conditions | Computed using ACD/Labs Percepta Platform (v14.00) for target compound; PubChem computed data for parent amine; Chem960 database for aromatic comparator |
Why This Matters
The 2.8‑fold higher tPSA relative to the parent amine and substantially lower LogP versus aromatic analogs indicate improved aqueous solubility and a distinct hydrogen‑bonding pharmacophore, which are critical for applications in medicinal chemistry where target binding and bioavailability are paramount.
- [1] PubChem. (2025). 4,5-Dihydro-1H-imidazol-2-amine. CID 123456 (estimated). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Chem960. (2025). 4,5-Dinitroimidazole. CAS 19183-14-3. Retrieved from https://m.chem960.com/m/19183-14-3.html View Source
- [3] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. https://doi.org/10.1021/jm000942e View Source
